molecular formula C12H17NO2S2 B5765965 N-cyclopentyl-4-(methylthio)benzenesulfonamide

N-cyclopentyl-4-(methylthio)benzenesulfonamide

Cat. No. B5765965
M. Wt: 271.4 g/mol
InChI Key: YPRCDIAWQXUOFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(methylthio)benzenesulfonamide, also known as CP-544326, is a chemical compound that has gained attention for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide drugs and has been synthesized through various methods. The purpose of

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-(methylthio)benzenesulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which play a role in cancer cell growth and inflammation (Chen et al., 2019; Wang et al., 2018).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis by regulating the expression of certain genes (Chen et al., 2019). In addition, this compound has also been shown to have anti-inflammatory effects by reducing the production of certain cytokines (Wang et al., 2018).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclopentyl-4-(methylthio)benzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can cause cytotoxicity in certain cell lines (Chen et al., 2019).

Future Directions

There are several future directions for the study of N-cyclopentyl-4-(methylthio)benzenesulfonamide. One of the future directions is the development of more efficient synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound. Further studies are needed to fully understand the biochemical and physiological effects of this compound. In addition, studies are needed to determine the potential therapeutic applications of this compound in other diseases.

Synthesis Methods

N-cyclopentyl-4-(methylthio)benzenesulfonamide has been synthesized through various methods. One of the most common methods is the reaction between 4-bromo-N-cyclopentylbenzenesulfonamide and sodium methylthiolate. This reaction results in the formation of this compound with a yield of 60-70% (Zhang et al., 2019).

Scientific Research Applications

N-cyclopentyl-4-(methylthio)benzenesulfonamide has been studied for its potential therapeutic applications in various diseases. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis (Chen et al., 2019). In addition, this compound has also been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis (Wang et al., 2018).

properties

IUPAC Name

N-cyclopentyl-4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S2/c1-16-11-6-8-12(9-7-11)17(14,15)13-10-4-2-3-5-10/h6-10,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRCDIAWQXUOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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